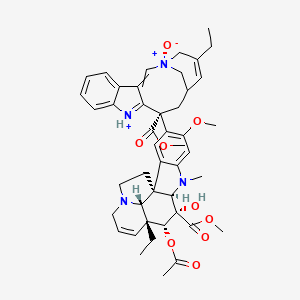
Vinorelbine N'b-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinorelbine N’b-Oxide is a derivative of vinorelbine, a semi-synthetic vinca alkaloid. Vinorelbine is primarily used as a chemotherapy drug for treating various types of cancer, including non-small cell lung cancer and breast cancer . Vinorelbine N’b-Oxide is an oxidized form of vinorelbine, which may have unique properties and applications in scientific research and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of vinorelbine N’b-Oxide involves the oxidation of vinorelbine. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general oxidation reactions can be employed using oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or other peroxides under controlled conditions .
Industrial Production Methods
Industrial production methods for vinorelbine N’b-Oxide are not well-documented. the production of vinorelbine itself involves semi-synthetic processes starting from natural alkaloids extracted from the Madagascar periwinkle plant (Catharanthus roseus). The oxidation step to produce vinorelbine N’b-Oxide would likely be integrated into the existing production process for vinorelbine .
Análisis De Reacciones Químicas
Types of Reactions
Vinorelbine N’b-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: Reduction reactions can convert the N’b-oxide back to vinorelbine.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the molecule further.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, or other peroxides.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, further oxidation may produce more oxidized derivatives, while reduction would yield vinorelbine .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on cellular processes and potential as a research tool in cell biology.
Medicine: Explored for its potential therapeutic effects and as a derivative of vinorelbine, it may have unique anticancer properties.
Mecanismo De Acción
Vinorelbine N’b-Oxide, like vinorelbine, likely exerts its effects by binding to tubulin and inhibiting microtubule assembly. This action disrupts the mitotic spindle formation, leading to cell cycle arrest at metaphase and subsequent cell death. The specific molecular targets and pathways involved include tubulin and microtubule-associated proteins .
Comparación Con Compuestos Similares
Similar Compounds
Vinorelbine: The parent compound, used in chemotherapy.
Vincristine: Another vinca alkaloid with similar mechanisms of action but different clinical applications.
Vinblastine: A vinca alkaloid used in the treatment of various cancers
Uniqueness
Vinorelbine N’b-Oxide is unique due to its oxidized structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to vinorelbine. This uniqueness could potentially lead to different therapeutic effects and applications in research and medicine .
Propiedades
Fórmula molecular |
C45H53N4O9+ |
|---|---|
Peso molecular |
793.9 g/mol |
Nombre IUPAC |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(1S,12R)-16-ethyl-12-methoxycarbonyl-1-oxido-1,10-diazoniatetracyclo[12.3.1.03,11.04,9]octadeca-2,4,6,8,10,15-hexaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C45H52N4O9/c1-8-27-19-28-22-44(40(51)56-6,36-30(25-49(54,23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)55-5)47(4)38-43(31)16-18-48-17-12-15-42(9-2,37(43)48)39(58-26(3)50)45(38,53)41(52)57-7/h10-15,19-21,25,28,37-39,53H,8-9,16-18,22-24H2,1-7H3/p+1/t28?,37-,38+,39+,42+,43+,44+,45-,49+/m0/s1 |
Clave InChI |
YOYFFCGVVPCKTG-NTGMMZOJSA-O |
SMILES isomérico |
CCC1=CC2C[C@](C3=[NH+]C4=CC=CC=C4C3=C[N@+](C2)(C1)[O-])(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
SMILES canónico |
CCC1=CC2CC(C3=[NH+]C4=CC=CC=C4C3=C[N+](C2)(C1)[O-])(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


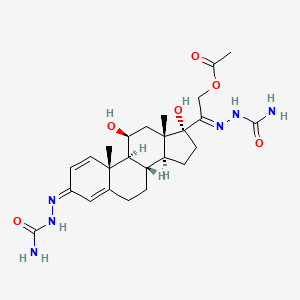
![(2S)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B13409381.png)
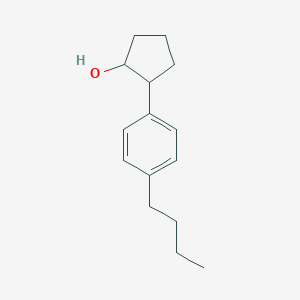
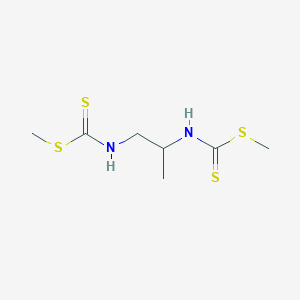
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)

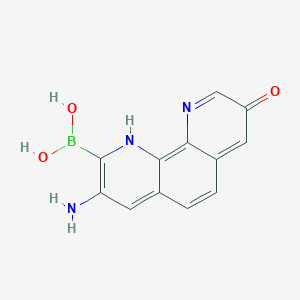
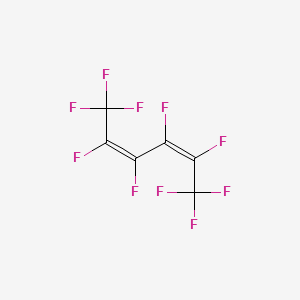
![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)

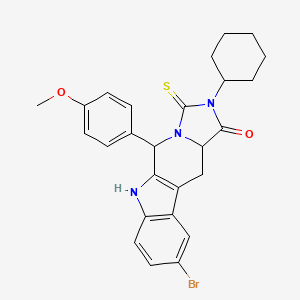
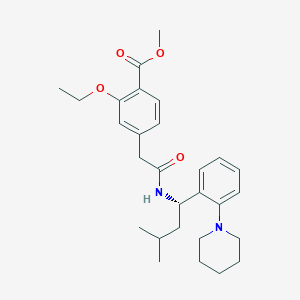
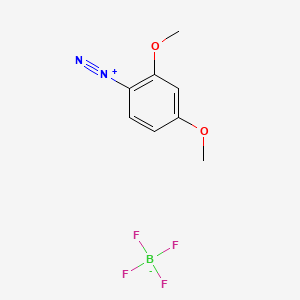
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
